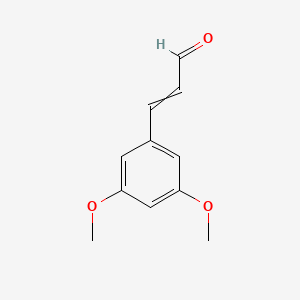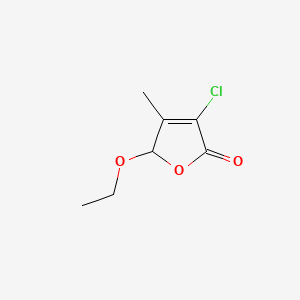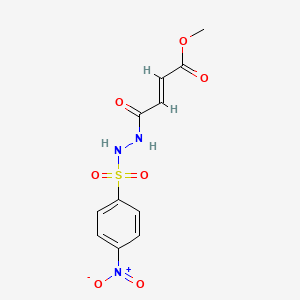![molecular formula C15H22O4Si B14299907 Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate CAS No. 116159-66-1](/img/structure/B14299907.png)
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is an organosilicon compound with a unique structure that combines a phenyl group with a silyl group and a pentanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate typically involves the reaction of dimethyl phenylsilyl chloride with dimethyl pentanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3-[trimethylsilyl]pentanedioate
- Dimethyl 3-[methyl(phenyl)silyl]pentanedioate
- Dimethyl 3-[diphenylsilyl]pentanedioate
Uniqueness
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is unique due to the presence of both a phenyl group and a silyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propiedades
| 116159-66-1 | |
Fórmula molecular |
C15H22O4Si |
Peso molecular |
294.42 g/mol |
Nombre IUPAC |
dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate |
InChI |
InChI=1S/C15H22O4Si/c1-18-14(16)10-13(11-15(17)19-2)20(3,4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Clave InChI |
CPDDAJPJVFOBGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)



![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

